1-(3,4-Dimethylphenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-9-10-17(12-15(14)2)23-22(27)24-18-7-4-3-6-16(18)13-20-25-21(26-29-20)19-8-5-11-28-19/h3-12H,13H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXAUQAYPHQIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylphenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. The compound has been tested against various cancer cell lines, demonstrating significant growth inhibition.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer activity of oxadiazole derivatives, it was found that compounds similar to this compound exhibited notable inhibition against several human cancer cell lines. For instance:
- SNB-19 : Growth inhibition of 86.61%
- OVCAR-8 : Growth inhibition of 85.26%
- NCI-H40 : Growth inhibition of 75.99%
These results indicate that the compound has a strong potential as an anticancer agent .
The mechanisms through which this compound exerts its effects involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound targets several enzymes associated with cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC).
- Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at various phases, preventing further proliferation of cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The presence of the furan ring enhances biological activity due to its ability to form reactive intermediates.
- The dimethylphenyl group contributes to lipophilicity and cellular membrane permeability.
Table 1 summarizes key structural components and their contributions to biological activity:
| Structural Component | Contribution to Activity |
|---|---|
| Furan ring | Enhances reactivity and bioavailability |
| Dimethylphenyl group | Increases lipophilicity and membrane penetration |
| Oxadiazole moiety | Key for anticancer activity |
Scientific Research Applications
Biological Activities and Therapeutic Applications
1. Anticancer Activity
Recent studies have demonstrated the anticancer potential of 1-(3,4-Dimethylphenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea. Research indicates that derivatives of 1,3,4-oxadiazoles can inhibit the proliferation of cancer cells through various mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating specific signaling pathways. For instance, they may influence the expression of pro-apoptotic and anti-apoptotic proteins.
- Case Studies : In vitro studies have shown that certain oxadiazole derivatives exhibit potent activity against leukemia cell lines (e.g., CCRF-CEM and K-562) with notable IC50 values indicating their effectiveness at low concentrations .
2. Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. The oxadiazole moiety is known to exhibit activity against a spectrum of bacteria and fungi:
- Research Findings : Studies have reported that oxadiazole derivatives can disrupt microbial cell membranes or inhibit essential enzymes required for microbial growth.
3. Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases. Compounds like this compound have been evaluated for their anti-inflammatory properties:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the oxadiazole ring followed by coupling reactions to introduce the phenyl groups.
Table 1: Synthesis Pathways for Oxadiazole Derivatives
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Formation of oxadiazole ring | Carbohydrazide derivatives |
| 2 | Coupling with furan derivative | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| 3 | Final coupling to form urea | Isocyanate or amine derivatives |
Comparison with Similar Compounds
Structural Analogues with Urea Linkages
a) Thiazole-Piperazine-Urea Derivatives ()
Compounds such as 11n (1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) share the urea backbone and 3,4-dimethylphenyl substituent but differ in the heterocyclic core (thiazole vs. oxadiazole) and the presence of a piperazine-hydrazinyl side chain.
- Key Differences: The oxadiazole-furan group in the target compound replaces the thiazole-piperazine moiety in 11n, reducing molecular weight (estimated ~450–470 Da vs. 11n's 494.3 Da) and altering solubility .
b) Oxadiazole-Pyrrolidine-Urea Derivatives ()
Compounds like 14 (1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea) feature a pyrrolidine-oxadiazole scaffold.
- The biphenyl group in 14 enhances hydrophobicity compared to the furan-methylphenyl motif, which may improve membrane permeability but reduce aqueous solubility .
c) Fluorophenyl-Oxadiazole-Urea Derivatives ()
Compound 130 (N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide) includes a fluorophenyl-oxadiazole group.
- The acetamide side chain in 130 may confer different pharmacokinetic profiles compared to the methyl-linked phenyl group in the target compound.
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s furan-oxadiazole group may improve water solubility compared to 11n 's thiazole-piperazine motif but reduce it compared to 14 's polar pyrrolidine .
- Metabolic Stability : The absence of metabolically labile groups (e.g., hydrazinyl in 11n ) in the target compound suggests superior stability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
